molecular formula C27H30BrNO4S B12711565 (+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide CAS No. 66264-97-9

(+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide

Cat. No.: B12711565
CAS No.: 66264-97-9
M. Wt: 544.5 g/mol
InChI Key: ARYLHJDBGBQPIV-UHFFFAOYSA-N
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Description

(+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide is a complex organic compound with a unique structure that includes benzoyloxy, methylthio, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyloxy and methylthio phenyl intermediates, followed by their coupling with the methoxyphenyl and methylpropyl groups under controlled conditions. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl alcohol derivatives, and various substituted ammonium salts.

Scientific Research Applications

(+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-(Benzoyloxy)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide
  • (2-(4-(Methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide
  • (2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium chloride

Uniqueness

The uniqueness of (+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

66264-97-9

Molecular Formula

C27H30BrNO4S

Molecular Weight

544.5 g/mol

IUPAC Name

[2-(4-benzoyloxy-3-methylsulfanylphenyl)-2-oxoethyl]-[4-(4-methoxyphenyl)butan-2-yl]azanium;bromide

InChI

InChI=1S/C27H29NO4S.BrH/c1-19(9-10-20-11-14-23(31-2)15-12-20)28-18-24(29)22-13-16-25(26(17-22)33-3)32-27(30)21-7-5-4-6-8-21;/h4-8,11-17,19,28H,9-10,18H2,1-3H3;1H

InChI Key

ARYLHJDBGBQPIV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)[NH2+]CC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)SC.[Br-]

Origin of Product

United States

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